molecular formula C24H21NO B14241932 3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one CAS No. 339151-57-4

3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one

Cat. No.: B14241932
CAS No.: 339151-57-4
M. Wt: 339.4 g/mol
InChI Key: QTSDRFCBUYFGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one is a chalcone derivative known for its unique structural properties and potential applications in various scientific fields. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and photophysical properties. This compound, in particular, features a dimethylamino group and a fluorenyl moiety, which contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(Dimethylamino)benzaldehyde and 9H-fluoren-2-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photophysical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs) due to its photophysical properties.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group and fluorenyl moiety contribute to its ability to undergo intramolecular charge transfer (ICT), which is crucial for its photophysical properties. In biological systems, the compound may interact with cellular proteins, enzymes, and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one: Similar structure with a naphthalenyl moiety instead of a fluorenyl moiety.

    1-(3-Pyridyl)-3-(Dimethylamino)-2-propen-1-one: Contains a pyridyl group instead of a fluorenyl group.

Uniqueness

3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one is unique due to its combination of a dimethylamino group and a fluorenyl moiety, which imparts distinct photophysical properties and potential biological activities. The presence of the fluorenyl group enhances its stability and makes it suitable for applications in organic electronics and photonics.

Properties

CAS No.

339151-57-4

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-(9H-fluoren-2-yl)prop-2-en-1-one

InChI

InChI=1S/C24H21NO/c1-25(2)21-11-7-17(8-12-21)9-14-24(26)19-10-13-23-20(16-19)15-18-5-3-4-6-22(18)23/h3-14,16H,15H2,1-2H3

InChI Key

QTSDRFCBUYFGNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.